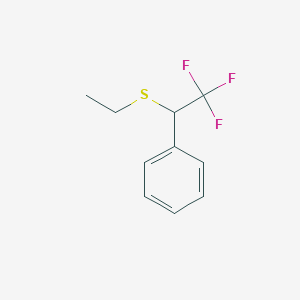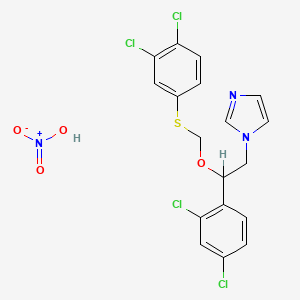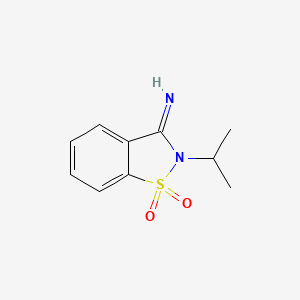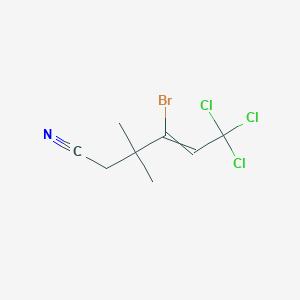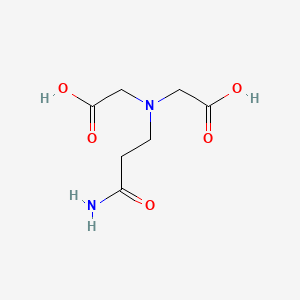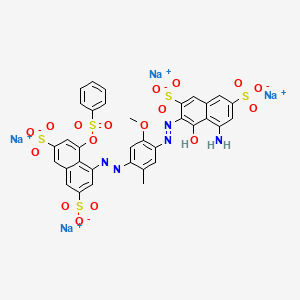
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization of an aromatic amine and subsequent coupling with another aromatic compound to form the azo linkage. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments. The specific pathways involved depend on the application and the target molecules.
類似化合物との比較
Similar Compounds
Reactive Black: Another azo dye with similar structural features but different substituents.
Reactive Blue 230: A compound with a similar azo linkage but different aromatic rings and functional groups.
Reactive Red 228: Similar in structure but with different substituents on the aromatic rings.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is unique due to its specific combination of functional groups and azo linkages, which confer distinct color properties and reactivity. Its tetrasodium salt form enhances its solubility and usability in various applications.
特性
CAS番号 |
67939-43-9 |
|---|---|
分子式 |
C34H23N5Na4O17S5 |
分子量 |
1025.9 g/mol |
IUPAC名 |
tetrasodium;5-amino-3-[[4-[[8-(benzenesulfonyloxy)-3,6-disulfonatonaphthalen-1-yl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O17S5.4Na/c1-17-8-26(37-39-33-30(60(50,51)52)12-19-11-21(57(41,42)43)13-24(35)31(19)34(33)40)28(55-2)16-25(17)36-38-27-14-22(58(44,45)46)9-18-10-23(59(47,48)49)15-29(32(18)27)56-61(53,54)20-6-4-3-5-7-20;;;;/h3-16,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChIキー |
AWEUDCQIDNNFEO-UHFFFAOYSA-J |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


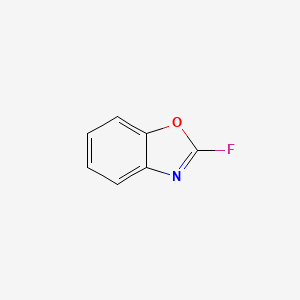
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
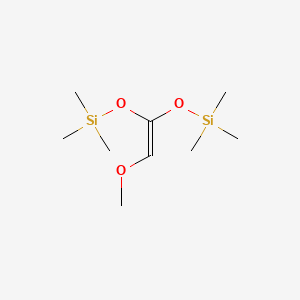

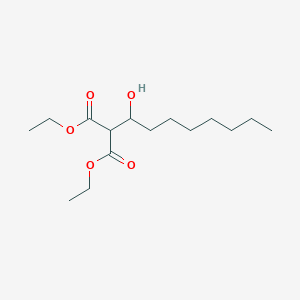
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

